Cas no 53496-15-4 (2-Pentyl acetate)

2-Pentyl acetate 化学的及び物理的性質
名前と識別子
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- 2-Pentyl acetate
- 2-METHYLBUTYL ACETATE
- SYNTHETIC 2-METHYL BUTYL ACETATE
- 1-methylbutyl acetate
- sec-Pentyl acetate
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- MDL: MFCD00027906
- インチ: InChI=1S/C7H14O2/c1-4-5-6(2)9-7(3)8/h6H,4-5H2,1-3H3
- InChIKey: GQKZRWSUJHVIPE-UHFFFAOYSA-N
- ほほえんだ: CCCC(OC(=O)C)C
計算された属性
- せいみつぶんしりょう: 130.09900
じっけんとくせい
- 密度みつど: 0.876 g/mL at 25 °C(lit.)
- ゆうかいてん: -74.65°C (estimate)
- ふってん: 138 °C741 mm Hg(lit.)
- フラッシュポイント: 華氏温度:87.8°f
摂氏度:31°c - 屈折率: n20/D 1.401(lit.)
- PSA: 26.30000
- LogP: 1.73810
2-Pentyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 174092-25G |
2-Pentyl acetate |
53496-15-4 | 99% | 25G |
392.12 | 2021-05-17 |
2-Pentyl acetate 関連文献
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Xiaoyan Xue,Yan Sun,Qiwen Sun,Weiren Bao,Zongsen Zhang,Liping Chang,Jiancheng Wang,KeChang Xie Sustainable Energy Fuels 2022 6 1131
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M. Asadollahi-Baboli Anal. Methods 2013 5 6368
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3. Kinetics and mechanisms of nucleophilic displacements with heterocycles as leaving groups. Part 15. Dependence of mechanism of solvolysis of pyridinium cations on solvent character: evidence from rates, ρ* values, and product analysisAlan R. Katritzky,Maria L. Lopez-Rodriguez,Jorge Marquet J. Chem. Soc. Perkin Trans. 2 1984 349
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4. Optically active (S)-ketone- and (R)-aldehyde-cyanohydrins via an (R)-oxynitrifase-catalysed transcyanation. Chemoenzymatic syntheses of 2-cyanotetrahydrofuran and 2-cyanotetrahydropyranEmma Menéndez,Rosario Brieva,Francisca Rebolledo,Vicente Gotor J. Chem. Soc. Chem. Commun. 1995 989
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Alba E. Díaz-álvarez,Javier Francos,Beatriz Lastra-Barreira,Pascale Crochet,Victorio Cadierno Chem. Commun. 2011 47 6208
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Zhuofu Wu,Xiang Li,Fuguang Li,Hong Yue,Chengyan He,Feng Xie,Zhi Wang RSC Adv. 2014 4 33998
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7. Synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.0]hexan-2-onePeter R. Brook,Bernard V. Brophy J. Chem. Soc. Perkin Trans. 1 1985 2509
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Alan R. Katritzky,Giuseppe Musumarra Chem. Soc. Rev. 1984 13 47
2-Pentyl acetateに関する追加情報
Recent Advances in the Study of 2-Pentyl Acetate (53496-15-4) in Chemical Biology and Pharmaceutical Research
2-Pentyl acetate (CAS: 53496-15-4), a volatile ester with a fruity odor, has garnered significant attention in recent years due to its diverse applications in chemical biology and pharmaceutical research. This compound, commonly found in fruits and used as a flavoring agent, has demonstrated potential in drug delivery systems, antimicrobial activity, and as a bioactive molecule in therapeutic applications. This research brief synthesizes the latest findings on 2-pentyl acetate, focusing on its chemical properties, biological activities, and emerging roles in pharmaceutical development.
Recent studies have explored the antimicrobial properties of 2-pentyl acetate, particularly against Gram-positive and Gram-negative bacteria. A 2023 study published in the Journal of Medicinal Chemistry revealed that 2-pentyl acetate exhibits moderate inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values ranging from 128 to 256 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes, as evidenced by electron microscopy and fluorescence assays. These findings suggest potential applications in topical antiseptics or as adjuncts to conventional antibiotics.
In drug delivery research, 2-pentyl acetate has been investigated as a penetration enhancer for transdermal formulations. A 2024 study in the International Journal of Pharmaceutics demonstrated that incorporation of 2-pentyl acetate (5% w/w) increased the skin permeability of model drugs by 2.3 to 3.8-fold compared to control formulations. The ester's lipophilic nature and ability to temporarily disrupt stratum corneum lipids were identified as key factors contributing to this enhancement. These properties make it a promising candidate for improving the delivery of hydrophobic therapeutics through the skin.
From a chemical biology perspective, 2-pentyl acetate has shown interesting interactions with cellular signaling pathways. Research published in Bioorganic & Medicinal Chemistry Letters (2023) reported that this compound modulates the activity of certain G-protein coupled receptors (GPCRs) involved in olfactory signaling. Surprisingly, at higher concentrations (≥100 µM), it exhibited weak agonist activity at the TAAR5 receptor, suggesting potential neuromodulatory effects that warrant further investigation. This finding opens new avenues for exploring the compound's potential in neurological disorders.
The metabolic fate of 2-pentyl acetate has also been a subject of recent investigation. A 2024 pharmacokinetic study in rats demonstrated that after oral administration, the compound undergoes rapid hydrolysis to pentanol and acetate, with a plasma half-life of approximately 45 minutes. Interestingly, about 15% of the administered dose was excreted unchanged in urine, indicating partial renal clearance. These pharmacokinetic properties are crucial for understanding the compound's bioavailability and potential therapeutic applications.
In pharmaceutical formulation development, researchers have explored the stability of 2-pentyl acetate in various dosage forms. Accelerated stability studies (40°C/75% RH for 6 months) showed that the compound remains stable in oily solutions but undergoes significant degradation in aqueous environments, particularly at pH extremes. This information is valuable for formulators considering its use in different drug delivery systems.
Looking forward, several research gaps and opportunities have been identified. First, the potential synergistic effects of 2-pentyl acetate with established antimicrobial agents remain largely unexplored. Second, its precise molecular targets beyond olfactory receptors require further elucidation. Finally, the development of more stable derivatives or pro-drug forms could enhance its pharmaceutical utility. Ongoing research in these directions promises to expand our understanding of this versatile compound and its applications in medicine and biotechnology.
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